Metabolic Terminality: Sulfone vs. Sulfide and Sulfoxide in Rat and Mouse Liver Subcellular Fractions
In a direct head-to-head in vitro metabolism study using rat and mouse liver subcellular fractions, the sulfone (3-(methylsulfonylmethyl)-5-methoxy-1,3,4-thiadiazol-2(3H)-one, i.e., the target compound) underwent no further degradation. In contrast, the sulfide (3-(methylthiomethyl)-5-methoxy-1,3,4-thiadiazol-2(3H)-one) was actively oxidized to the sulfoxide via the FAD-dependent monooxygenase system as the major reaction pathway, and the sulfoxide was further oxidized to the sulfone via the mixed-function oxidase system as a minor pathway [1]. This establishes the sulfone as the metabolically terminal species in the thioether→sulfoxide→sulfone cascade. Desmethyl methidathion likewise underwent no further degradation [1].
| Evidence Dimension | Metabolic stability (further oxidative degradation) |
|---|---|
| Target Compound Data | Sulfone (CAS 16967-89-8): No further degradation observed in rat and mouse liver subcellular fractions |
| Comparator Or Baseline | Sulfide analog (CAS 19691-52-2): Actively oxidized to sulfoxide (major pathway). Sulfoxide analog (CAS 16899-04-0): Oxidized to sulfone (minor pathway via mixed-function oxidase) |
| Quantified Difference | Qualitative binary endpoint: 'underwent no further degradation' for sulfone vs. 'actively oxidized' for sulfide and sulfoxide. The thioether→sulfoxide oxidation was identified as the major FAD-monooxygenase-mediated reaction |
| Conditions | In vitro rat and mouse liver subcellular fractions; methidathion metabolite panel (Chopade & Dauterman, 1981) |
Why This Matters
For researchers designing metabolic fate studies, environmental persistence assays, or using this compound as an analytical reference standard, the sulfone's metabolic terminality means it accumulates as a stable endpoint metabolite, whereas the sulfide or sulfoxide would continue to transform, confounding quantification and biological interpretation.
- [1] Chopade, H.M.; Dauterman, W.C. Studies on the in vitro metabolism of methidathion by rat and mouse liver. Pesticide Biochemistry and Physiology 1981, 15(2), 105–119. DOI: 10.1016/0048-3575(81)90076-6. View Source
